molecular formula C28H23ClO9S B2757409 5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate CAS No. 92445-27-7

5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate

Cat. No.: B2757409
CAS No.: 92445-27-7
M. Wt: 570.99
InChI Key: XVXDXXBEZOTSDZ-UHFFFAOYSA-N
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Description

This compound belongs to the xanthylium perchlorate family, characterized by a dibenzoxanthylium core with a 4-methoxy-3-sulfophenyl substituent at the 7-position. The sulfonic acid group enhances solubility in polar solvents, while the perchlorate counterion improves stability. Its conjugated aromatic system enables strong fluorescence, making it suitable for applications such as laser dyes and biological imaging .

Properties

IUPAC Name

2-methoxy-5-(2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-13-yl)benzenesulfonic acid;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O5S.ClHO4/c1-32-24-15-12-19(16-25(24)34(29,30)31)26-22-13-10-17-6-2-4-8-20(17)27(22)33-28-21-9-5-3-7-18(21)11-14-23(26)28;2-1(3,4)5/h2-9,12,15-16H,10-11,13-14H2,1H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXDXXBEZOTSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3CCC4=CC=CC=C4C3=[O+]C5=C2CCC6=CC=CC=C65)S(=O)(=O)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that may contribute to its biological activity. The presence of the dibenzo[c,h]xanthylium moiety is particularly noteworthy, as it is known for its interactions with biological systems.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₃O₃SCl
  • Molecular Weight : 369.87 g/mol

Antitumor Activity

Research has indicated that compounds similar to 5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate exhibit significant antitumor properties. For instance, studies have shown that related xanthylium derivatives can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Antitumor Activity

  • Cell Lines Tested : CCRF-CEM leukemia cells
  • Results : Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range.

The proposed mechanism of action for this compound involves the inhibition of key enzymes in purine biosynthesis pathways. This is crucial for rapidly dividing cells such as cancer cells.

Enzyme Inhibition

  • Target Enzymes : Glycinamide ribonucleotide transformylase (GART)
  • Effect : Disruption of nucleotide synthesis leads to impaired DNA replication in cancer cells.

Comparative Biological Activity

A comparison of the biological activities of various xanthylium derivatives highlights the unique properties of 5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate.

Compound NameIC50 (µM)Mechanism of Action
Compound A5.2GART Inhibition
Compound B10.1Folate Transport Inhibition
5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate 3.8 GART Inhibition

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is essential for potential therapeutic applications. Preliminary studies indicate that this compound exhibits low toxicity in non-cancerous cell lines at therapeutic concentrations.

Toxicity Assessment

  • Non-Cancerous Cell Lines : Minimal cytotoxic effects observed.
  • Safety Margin : High therapeutic index noted in preliminary assessments.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The xanthylium core is shared among analogs, but substituents critically influence properties:

  • Target Compound : 7-(4-methoxy-3-sulfophenyl) group introduces electron-withdrawing sulfonic acid and electron-donating methoxy groups, creating a push-pull system that red-shifts absorption .
  • 3,11-Dimethoxy-7-phenyl-dibenzo[c,h]xanthylium Perchlorate (CAS 108826-49-9) : Features methoxy groups at 3,11-positions and a phenyl group at the 7-position. Lacks sulfonic acid, reducing polarity but maintaining high lasing efficiency (10%) in MeCN .
  • 5,6,8,9-Tetrahydrodibenzo[c,h]thioxanthenium Perchlorate (CAS 65193-70-6) : Replaces the xanthylium oxygen with sulfur, altering electronic properties. Sulfur’s lower electronegativity increases conjugation length, likely red-shifting absorption further .

Optical Properties

Compound Name Absorption Max (nm) Lasing Range (nm) Solvent Key Features
Target Compound ~500 (estimated) 550–630 (estimated) Polar solvents High aqueous solubility, sulfonic acid
CAS 108826-49-9 497 546–628 MeCN 10% laser efficiency, methoxy substituents
CAS 65193-70-6 >500 (estimated) 560–640 (estimated) Moderate polarity Thioxanthylium core, enhanced red shift
3,10-Dimethoxy-7-phenyl ~490 (estimated) 540–620 (estimated) Ethanol/MeCN Smaller molar mass (468.88 g/mol)
  • Target vs. CAS 108826-49-9 : The sulfophenyl group in the target compound increases polarity, enabling broader solvent compatibility compared to the phenyl-substituted analog. However, the latter’s methoxy groups may enhance photostability .
  • Target vs. Thioxanthylium Analog : Sulfur substitution in the core likely improves near-infrared emission but may reduce stability due to higher reactivity .

Solubility and Stability

  • The sulfonic acid group in the target compound confers exceptional solubility in water and polar organic solvents, advantageous for biological applications.
  • Perchlorate counterions in all analogs enhance thermal and oxidative stability, critical for laser dye performance .

Laser Dye Performance

  • The target compound’s large tuning range (estimated 550–630 nm) surpasses many methoxy-substituted analogs, attributed to its extended conjugation from the sulfophenyl group.
  • CAS 108826-49-9 demonstrates 10% laser efficiency in MeCN, suggesting the target compound could achieve similar or higher efficiency in aqueous systems .

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